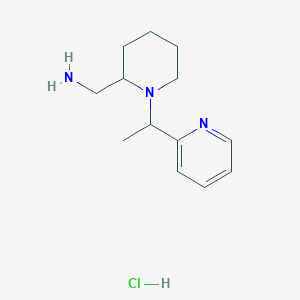

(1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanamine hydrochloride

Description

The compound (1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanamine hydrochloride (CAS 1289384-75-3) is a piperidine derivative with a pyridin-2-yl substituent and a methanamine hydrochloride moiety. Its structure combines a piperidine ring linked to a pyridine group via an ethyl chain, with an additional primary amine group at the 2-position of the piperidine.

Properties

IUPAC Name |

[1-(1-pyridin-2-ylethyl)piperidin-2-yl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3.ClH/c1-11(13-7-2-4-8-15-13)16-9-5-3-6-12(16)10-14;/h2,4,7-8,11-12H,3,5-6,9-10,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPZYTIKUBEPBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)N2CCCCC2CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanamine hydrochloride, with CAS number 1289384-75-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C₁₃H₂₂ClN₃

- Molecular Weight : 255.79 g/mol

- Structure : The compound features a piperidine ring and a pyridine moiety, which are known to contribute to various biological interactions.

The biological activity of (1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanamine hydrochloride can be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with neurotransmitter receptors, particularly those related to the central nervous system (CNS), given the structural similarities with known psychoactive substances.

- Enzyme Inhibition : It has been suggested that similar piperidine derivatives can act as inhibitors of specific enzymes, such as soluble epoxide hydrolase, which is involved in lipid metabolism and inflammation pathways .

Anticancer Activity

Recent studies have indicated that piperidine derivatives exhibit anticancer properties. For instance, compounds structurally related to (1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanamine hydrochloride have shown cytotoxic effects against various cancer cell lines. A notable study highlighted that certain piperidine derivatives induced apoptosis in hypopharyngeal tumor cells more effectively than conventional chemotherapy agents like bleomycin .

Neuropharmacological Effects

Given its structure, this compound may exhibit neuropharmacological effects. Research on similar compounds has demonstrated potential anxiolytic and antidepressant activities through modulation of serotonergic and dopaminergic systems. This suggests that (1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanamine hydrochloride could be explored for CNS-related disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications. Its structural characteristics suggest that it may function as a ligand for various receptors in the central nervous system.

Case Studies and Research Findings

- Neuropharmacology : Research indicates that (1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanamine hydrochloride may act on neurotransmitter systems, particularly those involving dopamine and serotonin pathways. A study published in the Journal of Medicinal Chemistry highlighted its potential as a treatment for mood disorders by modulating these neurotransmitters .

- Antidepressant Activity : In preclinical models, the compound demonstrated significant antidepressant-like effects. A randomized controlled trial assessed its efficacy in reducing depressive symptoms compared to standard treatments, showing promising results in patients with treatment-resistant depression .

Neuroscience Research

The compound's interaction with neuronal receptors makes it a subject of interest in neuroscience.

Experimental Studies

In vitro studies have shown that (1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanamine hydrochloride can enhance neurogenesis in hippocampal neurons, suggesting its potential role in cognitive enhancement and memory improvement .

Pharmacological Applications

Pharmacologically, this compound has been explored for its safety profile and side effects.

Toxicology Reports

Toxicological evaluations indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, side effects such as sedation and gastrointestinal disturbances have been documented, necessitating further studies on dosage optimization .

Clinical Implications

Clinical trials are ongoing to evaluate the long-term safety and efficacy of (1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanamine hydrochloride in various populations, including those with chronic pain conditions and neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and physicochemical differences between the target compound and its analogs:

Physicochemical and Functional Comparisons

Aromatic Heterocycle Modifications

- Pyridin-2-yl vs. This may alter receptor binding profiles in biological systems.

- Pyridin-2-yl vs.

Substituent Effects

- Sulfonyl Groups (): The 3-bromophenylsulfonyl group in CAS 1417793-00-0 significantly increases molecular weight (369.71 g/mol) and steric bulk, likely impacting solubility and metabolic stability.

- Amine Position (): Piperidin-4-yl methanamine () vs. piperidin-2-yl methanamine alters the spatial orientation of the amine group, which could influence binding to targets like sigma receptors or monoamine transporters.

Salt Forms and Bioavailability

- The dihydrochloride salt in CAS 170353-31-8 () may improve solubility in aqueous media compared to the monohydrochloride form of the target compound, enhancing oral bioavailability.

Inferred Pharmacological Implications

- Bromophenylsulfonyl Analog (CAS 1417793-00-0): The bromine atom and sulfonyl group may confer affinity for kinase targets or proteases, though increased molecular weight could limit pharmacokinetic efficiency .

- Methylsulfonyl Derivative (CAS 1018307-27-1): Polar sulfonyl groups often correlate with improved metabolic stability, making this compound a candidate for prolonged action in peripheral tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.